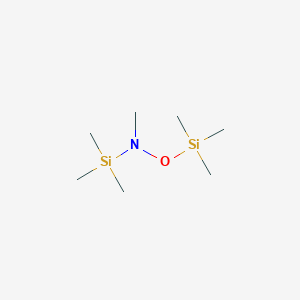

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine

概要

説明

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is a versatile organosilicon compound widely used in organic synthesis. It is known for its ability to act as a silylating agent, which makes it valuable in various chemical reactions, particularly in the protection of functional groups. The compound has the molecular formula C7H21NOSi2 and a molecular weight of 191.42 g/mol .

準備方法

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of N-methylhydroxylamine hydrochloride with silylating reagents under alkaline conditions. For instance, using trimethylsilyl chloride (Me3SiCl) or hexamethyldisilazane (Me3SiSiMe3) as silylating agents can yield the desired compound . The reaction typically proceeds as follows:

- Dissolve N-methylhydroxylamine hydrochloride in an alkaline medium.

- Add the silylating reagent (Me3SiCl or Me3SiSiMe3) to the solution.

- Allow the reaction to proceed at room temperature or under mild heating.

- Isolate the product through standard purification techniques such as distillation or chromatography.

化学反応の分析

Reactivity with Electrophiles

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine exhibits nucleophilic behavior due to its hydroxylamine backbone. Its silyl groups enhance stability while enabling controlled reactivity:

Key Reactions:

-

O-Alkylation with Trialkyloxonium Salts :

Reacts with trialkyloxonium salts (e.g., Meerwein salts) to form alkoxydiazenium intermediates. These intermediates undergo O-dealkylation or N-dealkylation under specific conditions, recovering the parent nitrosamine or yielding rearranged products . -

Formation of O-Triflyl Derivatives :

Reacts with triflic anhydride to generate O-triflyl derivatives, which participate in N-dealkylation reactions. For example, triflyl derivatives methylate aromatic substrates like toluene to produce xylenes .

Reaction Conditions:

| Electrophile | Product | Conditions | Outcome |

|---|---|---|---|

| Trialkyloxonium salts | Alkoxydiazenium salts | Dry solvent, 0–25°C | O- or N-dealkylation |

| Triflic anhydride | O-Triflyl derivatives | Anhydrous CH₂Cl₂, −78°C | Methylation of aromatics |

Reactions with Organometallic Reagents

The compound reacts with organolithium and Grignard reagents, leveraging its electrophilic nitroso-nitrogen:

Mechanistic Pathway:

-

Nucleophilic Attack : Organometallic reagents (R₃M, M = Li or MgX) attack the nitroso-nitrogen, forming unstable oxy-hydrazine intermediates.

-

Elimination : Intermediates decompose to yield hydrazones (21 ) or azomethine imines (22 ), depending on substituents and conditions .

Example Reaction:

textThis compound + RMgX → Oxy-hydrazine → Hydrazone/Azomethine Imine

Key Applications :

-

Synthesis of α-substituted hydrazines.

-

Preparation of heterocyclic scaffolds via intramolecular cyclization.

Rearrangement Reactions

The compound participates in alkyl group migrations under acidic or thermal conditions:

Notable Study:

-

O-p-Nitrobenzenesulfonate Rearrangement :

this compound derivatives undergo alkyl group migrations in their O-p-nitrobenzenesulfonates. This reaction is pivotal for synthesizing organophosphorus compounds like N-(dialkylphosphinoyl)hydroxylamines .

Conditions and Outcomes:

| Substrate | Reagent/Conditions | Product |

|---|---|---|

| O-p-Nitrobenzenesulfonate | H₂O, RT | Phosphinoyl hydroxylamine |

Role in Organophosphorus Chemistry

This compound is a precursor for synthesizing phosphinoyl hydroxylamines, which have applications in medicinal and agricultural chemistry:

Synthetic Route:

-

Reaction with Dialkyl Phosphites :

Forms N-(dialkylphosphinoyl)hydroxylamines via nucleophilic substitution. -

Rearrangement :

Alkyl groups migrate to phosphorus centers, yielding bioactive phosphonates .

Key Findings:

-

Cu(I)-Mediated Reactions :

In tetrahydrofuran (THF) with N-donor solvents, Cu(I) directs selectivity toward C–N bond formation over C–O, enabling controlled synthesis of aryl amines .

| Catalyst | Solvent | Selectivity | Major Product |

|---|---|---|---|

| Cu(I) | THF | C–N bond formation | Aryl amines |

科学的研究の応用

Synthesis of Nitrones

One of the most significant applications of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is in the synthesis of nitrones. The compound reacts with aldehydes and ketones to produce corresponding N-methyl nitrones in good to excellent yields. This reaction typically involves the formation of hemiaminals, which subsequently decompose into nitrones through a bimolecular mechanism .

| Reaction Type | Starting Material | Product | Yield |

|---|---|---|---|

| Aldehyde Reaction | Aldehyde | N-Methyl Nitrones | Good to Excellent |

| Ketone Reaction | Ketone | N-Methyl Nitrones | Good to Excellent |

Protection and Deprotection Strategies

This compound serves as an effective protecting group for carbonyl functionalities during multi-step synthesis. It allows for selective protection of carbonyl groups, enabling subsequent reactions without interference from other functional groups. After the desired transformations, acidic work-up can regenerate the carbonyl group, demonstrating its utility in protection-deprotection strategies .

Gas Chromatography Derivatization

The compound is also employed as a derivatization reagent in gas chromatography (GC). It enhances the volatility and stability of polar compounds, making them suitable for GC analysis. The silylation process improves the detection limits and resolution of complex mixtures, particularly in the analysis of biological samples such as serum or urine .

Synthesis of Conjugated Estrogens

A notable case study involves using this compound in the quantitative determination of conjugated estrogens in pharmaceutical formulations. The compound was utilized to prepare trimethylsilyl derivatives that were analyzed via capillary gas chromatography (GLC), demonstrating its effectiveness in pharmaceutical applications .

Functional Group Transformations

In another study, this compound was used to convert ketones into O-methyl oximes through silylation followed by methoximation. This transformation highlights its role in functional group interconversion, essential for synthesizing complex organic molecules .

作用機序

The mechanism of action of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine primarily involves its ability to act as a silylating agent. The compound reacts with hydroxyl groups, forming trimethylsilyl ethers. This reaction enhances the volatility and thermal stability of the analytes, making them suitable for analysis by techniques such as GC-MS . The molecular targets and pathways involved in these reactions include the hydroxyl groups of the analytes and the silylating reagent.

類似化合物との比較

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine can be compared with other silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These compounds share similar silylating properties but differ in their specific applications and reactivity:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Widely used for the derivatization of hydroxyl groups in steroids and other compounds for GC-MS analysis.

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Commonly used for the derivatization of hydroxyl groups in steroids, with optimized reaction conditions involving heating at 70°C for 10 minutes.

N,O-bis(trimethylsilyl)acetamide (BSA): Used for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols.

This compound stands out due to its specific applications in the protection of carbonyl groups and its use in the synthesis of O-silylated hydroxamates .

生物活性

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine (NMBTH) is a versatile organosilicon compound with significant implications in organic synthesis and biological activity. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview of this compound

NMBTH is primarily known for its role as a silylating agent, facilitating reactions involving aldehydes and ketones. Its molecular formula is CHNOSi, with a molecular weight of 191.42 g/mol. The compound is synthesized from methylhydroxylamine hydrochloride under alkaline conditions, often employing silylating reagents like trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate (TMSOTf) to enhance reaction efficiency .

Target Compounds : NMBTH primarily targets aldehydes and ketones, forming N-methyl nitrones through a bimolecular push-pull mechanism. The reaction proceeds via the formation of hemiaminals, which subsequently decompose into nitrones .

Biochemical Pathways : The interaction of NMBTH with carbonyl compounds affects various biochemical pathways, notably those involving cellular metabolism and protein stability. By protecting carbonyl groups, NMBTH alters the availability of reactive carbonyl species, impacting cellular processes such as gene expression and signal transduction.

Cellular Effects

NMBTH has been observed to influence several cellular activities:

- Cell Signaling : It can modulate signaling pathways that regulate cell growth and differentiation.

- Gene Expression : By altering the availability of carbonyl compounds, it may affect transcription factors involved in gene regulation.

- Metabolic Pathways : Its role in protecting carbonyl groups can significantly impact metabolic reactions within cells.

Research Findings

A review of various studies highlights the biological activities attributed to NMBTH:

- Antioxidant Activity : NMBTH exhibits potential antioxidant properties by stabilizing reactive intermediates during biochemical reactions.

- Anticancer Properties : Preliminary studies suggest that derivatives of NMBTH may possess anticancer activities, particularly through the formation of nitrones that can interact with biological macromolecules .

Table 1: Summary of Biological Activities

Table 2: Synthetic Applications of NMBTH

Case Studies

-

Synthesis and Application in Steroid Analysis :

A study utilized NMBTH for the derivatization of hydroxyl groups in steroids for gas chromatography-mass spectrometry (GC-MS). This method improved detection sensitivity and selectivity for free phenolic steroids in pharmaceutical formulations. -

Biological Activity Evaluation :

Research indicated that the use of NMBTH derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics .

特性

IUPAC Name |

N-trimethylsilyl-N-trimethylsilyloxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21NOSi2/c1-8(10(2,3)4)9-11(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNSJZVQLMUDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(O[Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505160 | |

| Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22737-33-3 | |

| Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine interact with aldehydes and ketones, and what is the result of this interaction?

A1: this compound reacts with aldehydes and ketones to form N-methyl nitrones. [, ] This reaction proceeds through a hemiaminal intermediate, which subsequently decomposes to the desired nitrone product through a bimolecular push-pull mechanism. []

Q2: What makes this compound advantageous for the synthesis of N-methyl nitrones compared to other methods?

A2: this compound offers advantages in terms of regio- and chemoselectivity during N-methyl nitrone formation. [] This selectivity is attributed to the bulky nature of the reagent, which can influence its preference for reacting with specific functional groups or at sterically less hindered sites. []

Q3: Besides its use in nitrone synthesis, what other synthetic applications does this compound have?

A3: this compound can also function as a protecting group for carbonyl functionalities. [] This allows for selective transformations on other parts of the molecule, followed by deprotection to regenerate the carbonyl group. For instance, it enables the "protection-reduction-deprotection" sequence where a carbonyl group is protected, another functional group in the molecule is reduced, and finally the carbonyl is regenerated, all in a single flask. []

Q4: What are the structural characteristics of this compound?

A4: * Molecular Formula: C₇H₂₁NOSi₂ []* Molecular Weight: 191.47 g/mol []* Boiling Point: 40–41 °C at 10 mmHg []* Refractive Index (nD20): 1.4146 []

Q5: How is this compound prepared in the laboratory?

A5: this compound is synthesized by reacting N-Methylhydroxylamine hydrochloride with two equivalents of Chlorotrimethylsilane and three equivalents of Triethylamine in ether at 25 °C. This reaction results in a 52% yield of the desired product. []

Q6: Are there any specific handling or storage recommendations for this compound?

A6: Yes, due to its susceptibility to hydrolysis, this compound should be handled with care, minimizing exposure to moisture. [] It's best stored in a sealed bottle at low temperatures (-10 to -15°C) to prevent decomposition and maintain its quality. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。